5-cis Iloprost
Overview
Description
Synthesis Analysis
The synthesis of 5-cis Iloprost and its analogues involves complex organic reactions. Kramp et al. (2005) described a fully stereocontrolled synthesis of 16S-iloprost, a key component of Ilomedin and Ventavis, using alkenylcopper-azoalkene conjugate addition, asymmetric olefination, and allylic alkylation. This method established the complete C13-C20 omega side chain through stereoselective addition and reduction techniques, achieving a previously unattained 5E,15S,16S-stereoselective synthesis of the molecule (Kramp, Kim, Gais, & Vermeeren, 2005).
Scientific Research Applications
Iloprost has been shown to reduce infarct size in an anesthetized open-chest canine model of regional ischemia and reperfusion, suggesting its potential in cardiovascular treatments (Simpson et al., 1987).
The inhalation of Iloprost, combined with oral sildenafil, may be beneficial in managing pulmonary hypertension. This combination therapy was found to be effective in a study, highlighting its potential in treating this condition (Wilkens et al., 2001).
Iloprost, along with PGE2, has been found to down-regulate inducible nitric oxide synthase (iNOS) protein expression by inhibiting NFα B activation. This suggests a negative feedback mechanism for limiting excessive or prolonged NO production in pathological events, indicating its potential role in inflammatory responses (D’Acquisto et al., 1998).
Safety And Hazards
Future Directions
Iloprost has been shown to be a safe and well-tolerated agent for pulmonary arterial hypertension (PAH) in the first 3 months after diagnosis . If used for a prolonged period, aerosol iloprost monotherapy could contribute to an unsatisfactory improvement in vascular remodeling and even a decreased event-free survival rate . Further experience with iloprost will no doubt help to define its clinical applications .
properties
IUPAC Name |
(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8-/t15?,17-,18+,19-,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFJCPQKFCZDDL-UGQITTIWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)O)/C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-cis Iloprost |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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